molecular formula C22H38O3 B117135 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid CAS No. 57818-36-7

3,4-Dimethyl-5-pentyl-2-furanundecanoic acid

Cat. No. B117135
CAS RN: 57818-36-7
M. Wt: 350.5 g/mol
InChI Key: MCTXSZNBSIMKTO-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-pentyl-2-furanundecanoic acid, also known as F6 furan fatty acid, is a furan fatty acid (F-acid). F-acids are heterocyclic fatty acids containing a central furan moiety with a carboxylalkyl chain (mostly 7, 9, 11, or 13 carbons) in the 2-position and an alkyl chain (mostly 3 or 5 carbons) in the 5-position . They are generated in large amounts in algae and fish, but they are also produced by plants and microorganisms .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid is C22H38O3 . The structure consists of a furan moiety with a carboxylalkyl chain in the 2-position and an alkyl chain in the 5-position .

Scientific Research Applications

Classification and Basic Information

“3,4-Dimethyl-5-pentyl-2-furanundecanoic acid” is a long-chain fatty acid . It has the molecular formula C22H38O3 and an average mass of 350.543 . This compound is also known as F6 furan fatty acid .

Source and Production

Furan fatty acids like “3,4-Dimethyl-5-pentyl-2-furanundecanoic acid” are generated in large amounts in algae and fish, but they are also produced by plants and microorganisms .

Role in Biological Systems

This compound has been found in human blood plasma . This suggests that it may play a role in human metabolism or other biological processes.

Radical-Scavenging Ability

Furan fatty acids, including “3,4-Dimethyl-5-pentyl-2-furanundecanoic acid”, are known to exhibit radical-scavenging ability . This means they can neutralize harmful free radicals in the body, potentially protecting against oxidative stress and related diseases.

Anti-Inflammatory Properties

Furan fatty acids have been found to possess anti-inflammatory properties . This suggests that “3,4-Dimethyl-5-pentyl-2-furanundecanoic acid” could potentially be used in the treatment of inflammatory conditions.

Research Applications

Given its unique properties, “3,4-Dimethyl-5-pentyl-2-furanundecanoic acid” is of interest in scientific research. It is used in studies investigating the roles and effects of long-chain fatty acids and furan fatty acids in biological systems .

Mechanism of Action

Target of Action

3,4-Dimethyl-5-pentyl-2-furanundecanoic acid, also known as F6 furan fatty acid , is a long-chain fatty acid

Mode of Action

Furan fatty acids, including this compound, are known to exhibit radical-scavenging ability and anti-inflammatory properties . This suggests that the compound may exert its effects by neutralizing harmful free radicals and modulating inflammatory responses.

Biochemical Pathways

Given its radical-scavenging and anti-inflammatory properties , it may be involved in pathways related to oxidative stress and inflammation.

Result of Action

Given its radical-scavenging and anti-inflammatory properties , it may help protect cells from oxidative damage and modulate inflammatory responses.

properties

IUPAC Name

11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O3/c1-4-5-12-15-20-18(2)19(3)21(25-20)16-13-10-8-6-7-9-11-14-17-22(23)24/h4-17H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTXSZNBSIMKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(O1)CCCCCCCCCCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553387
Record name 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-pentyl-2-furanundecanoic acid

CAS RN

57818-36-7
Record name 12,15-Epoxy-13,14-dimethyleicosa-12,14-dienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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